molecular formula C14H10Cl2N2O4 B5112766 2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide

2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B5112766
M. Wt: 341.1 g/mol
InChI Key: JQRIKEXPHQZXGL-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-methoxy-2-nitrophenyl)benzamide is a chemical compound characterized by its molecular structure, which includes two chlorine atoms, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide typically involves a multi-step reaction process. One common method is the reaction of 2,4-dichlorobenzoic acid with 4-methoxy-2-nitroaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the addition of reagents and precise control of reaction conditions can help in achieving large-scale synthesis with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to a nitroso group or further to a nitrate group.

  • Reduction: : The nitro group can be reduced to an amino group.

  • Substitution: : The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives or nitrate derivatives.

  • Reduction: : Amino derivatives.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: : The compound may serve as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.

  • Industry: : It can be used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide exerts its effects depends on its molecular targets and pathways. The nitro group can act as an electrophile, interacting with nucleophiles in biological systems. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

2,4-Dichloro-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to its specific combination of functional groups. Similar compounds include:

  • 2,4-Dichlorobenzamide: : Lacks the nitro and methoxy groups.

  • N-(4-methoxy-2-nitrophenyl)benzamide: : Lacks the chlorine atoms.

  • 2,4-Dichloro-N-(2-nitrophenyl)benzamide: : Different position of the nitro group.

Properties

IUPAC Name

2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-9-3-5-12(13(7-9)18(20)21)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRIKEXPHQZXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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